Hexamethylenetetramine-d12

Overview

Description

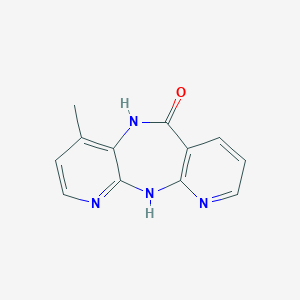

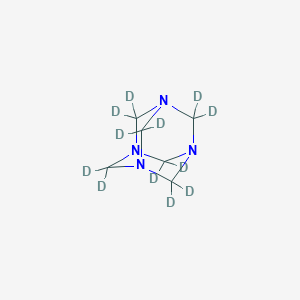

Hexamethylenetetramine-d12, also known as 1,3,5,7-tetraazatricyclo[3.3.1.13,7]decane-d12, is a deuterated form of hexamethylenetetramine. This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is a white crystalline solid with a cage-like structure similar to adamantane. It is highly soluble in water and polar organic solvents .

Mechanism of Action

Target of Action

Hexamethylenetetramine, also known as methenamine, is primarily used as a urinary tract antiseptic . It is used for the prophylaxis and treatment of frequently recurring urinary tract infections .

Mode of Action

Formaldehyde is considered to be highly bactericidal .

Biochemical Pathways

Hexamethylenetetramine is a synthetically versatile reagent used in organic synthesis . In particular, in the Duff and Sommelet reactions, hexamethylenetetramine acts as the formyl carbon source, while in the Delepine reaction it provides the primary amino groups .

Result of Action

The result of hexamethylenetetramine’s action is the production of formaldehyde in acidic environments, which has bactericidal effects . This makes it effective in treating urinary tract infections .

Action Environment

The action of hexamethylenetetramine is highly dependent on the pH of the environmentIn acidic conditions (ph<6), it is hydrolyzed to formaldehyde, which is bactericidal . Therefore, the efficacy and stability of hexamethylenetetramine are influenced by the pH of its environment.

Biochemical Analysis

Biochemical Properties

Hexamethylenetetramine-d12 is a versatile reagent in organic synthesis. It acts as the formyl carbon source in the Duff and Sommelet reactions, while in the Delepine reaction it provides the primary amino groups . The structure of this compound is particularly stable, in contrast to the very reactive behavior shown by its di-hetero-substituted methylene groups .

Cellular Effects

It has been used as an electrolyte additive in lithium-ion batteries, where it has been shown to prevent the deposition of Mn2+ ions .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a formyl carbon source in various reactions . It is particularly stable, contrasting with the very reactive behavior shown by its di-hetero-substituted methylene groups .

Temporal Effects in Laboratory Settings

It is known to be a synthetically versatile reagent used in organic synthesis .

Metabolic Pathways

This compound is involved in various organic synthesis reactions. In the Duff and Sommelet reactions, it acts as the formyl carbon source, while in the Delepine reaction it provides the primary amino groups .

Preparation Methods

Hexamethylenetetramine-d12 is synthesized by the reaction of formaldehyde-d2 and ammonia-d3. The reaction can be conducted in both aqueous and vapor phases. The general reaction scheme is as follows:

6CD2O+4ND3→(CD2)6N4+6D2O

In industrial production, the reaction is typically carried out in a controlled environment to ensure the purity of the deuterated product. The reaction conditions include maintaining a temperature of around 50-70°C and a pressure of 1-2 atmospheres .

Chemical Reactions Analysis

Hexamethylenetetramine-d12 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form formaldehyde-d2 and ammonia-d3 under acidic conditions.

Reduction: It can be reduced to form methanol-d4 and ammonia-d3.

Substitution: It can undergo substitution reactions with halogens to form halogenated derivatives.

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogens like chlorine and bromine for substitution reactions. The major products formed from these reactions are deuterated formaldehyde, methanol, and halogenated derivatives .

Scientific Research Applications

Hexamethylenetetramine-d12 has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of deuterated compounds.

Biology: It is used in metabolic studies to trace the pathways of deuterated compounds in biological systems.

Medicine: It is used in the development of deuterated drugs, which often have improved pharmacokinetic properties.

Industry: It is used in the production of deuterated solvents and other specialty chemicals.

Comparison with Similar Compounds

Hexamethylenetetramine-d12 is unique due to its deuterated nature, which makes it particularly useful in research applications requiring isotopic labeling. Similar compounds include:

Hexamethylenetetramine: The non-deuterated form, used widely in organic synthesis and industrial applications.

Methenamine: Another name for hexamethylenetetramine, used as a urinary antiseptic.

Urotropine: A trade name for hexamethylenetetramine, used in the production of explosives and resins.

This compound stands out due to its isotopic labeling, which provides unique advantages in tracing and studying chemical and biological processes.

Properties

IUPAC Name |

2,2,4,4,6,6,8,8,9,9,10,10-dodecadeuterio-1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4/c1-7-2-9-4-8(1)5-10(3-7)6-9/h1-6H2/i1D2,2D2,3D2,4D2,5D2,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKYKSIONXSXAKP-LBTWDOQPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1N2CN3CN1CN(C2)C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(N2C(N3C(N1C(N(C2([2H])[2H])C3([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20481251 | |

| Record name | Hexamethylenetetramine-d12 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20481251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23304-08-7 | |

| Record name | Hexamethylenetetramine-d12 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20481251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What information about the molecular structure of hexamethylenetetramine-d12 can be obtained from neutron inelastic scattering?

A1: Neutron inelastic scattering provides valuable information about the vibrational modes of molecules. By analyzing the energy and momentum transfer during the scattering process, researchers can identify specific vibrational frequencies associated with different molecular motions. In the case of this compound, neutron inelastic scattering data can reveal insights into the vibrational modes of the C-D, C-N, and N-H bonds, as well as the cage-like structure of the molecule []. This information is crucial for understanding the structural dynamics and interactions of this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.